5-(Benzyloxy)pyridazine-3-carboxylic Acid
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Overview
Description
5-(Benzyloxy)pyridazine-3-carboxylic Acid is a heterocyclic organic compound with the molecular formula C12H10N2O3. It features a pyridazine ring substituted with a benzyloxy group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
The synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as benzyl alcohol, pyridazine derivatives, and carboxylating agents under controlled temperature and pH conditions .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
5-(Benzyloxy)pyridazine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Major products formed from these reactions include substituted pyridazines, benzyl derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-(Benzyloxy)pyridazine-3-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pyridazine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(Benzyloxy)pyridazine-3-carboxylic Acid include:
Pyridazine-3-carboxylic Acid: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
5-(Methoxy)pyridazine-3-carboxylic Acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and application.
5-(Phenoxy)pyridazine-3-carboxylic Acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-phenylmethoxypyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)11-6-10(7-13-14-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDCGILZSXRKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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